N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
CAS No.:
Cat. No.: VC20013679
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Cl2N3O |
|---|---|
| Molecular Weight | 320.2 g/mol |
| IUPAC Name | N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
| Standard InChI | InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21) |
| Standard InChI Key | BLGMMNWHVANZSA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide belongs to the imidazo[1,2-a]pyridine class, a scaffold renowned for its bioactivity in medicinal chemistry. The compound’s IUPAC name systematically describes its structure: a chloro-substituted imidazopyridine core with a 4-chlorophenyl group at position 2 and an acetamide (-NHCOCH₃) group at position 3. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁Cl₂N₃O |
| Molecular Weight | 320.2 g/mol |
| Canonical SMILES | CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
| InChIKey | BLGMMNWHVANZSA-UHFFFAOYSA-N |
| PubChem CID | 33969458 |
The planar imidazo[1,2-a]pyridine ring system confers aromatic stability, while the electron-withdrawing chlorine substituents enhance electrophilic reactivity. The acetamide group introduces hydrogen-bonding capabilities, critical for interactions with biological macromolecules.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves a multi-step protocol:
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Core Formation: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones under acidic conditions generates the imidazo[1,2-a]pyridine backbone.
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Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at the 6-position of the pyridine ring and the 4-position of the phenyl group.
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Acetamide Functionalization: Reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the final product.
Key reaction conditions and yields are inferred from analogous syntheses:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl, reflux, 12 h | 65–75 |
| Chlorination | Cl₂, FeCl₃, 40–60°C | 80–90 |
| Acetylation | Acetic anhydride, Et₃N, RT | 70–85 |
Analytical Characterization
Structural elucidation relies on spectroscopic and chromatographic methods:
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NMR Spectroscopy: The ¹H NMR spectrum displays aromatic proton signals at δ 7.4–7.6 ppm (4-chlorophenyl group) and a singlet at δ 2.1 ppm for the acetyl methyl group.
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FT-IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the acetamide moiety.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 320.2 [M+H]⁺, consistent with the molecular formula.
Pharmacological Applications and Mechanisms of Action
Antimicrobial Activity
The chloro-substituents enhance lipophilicity, promoting membrane penetration in Gram-positive bacteria. Preliminary studies indicate MIC values of 4–8 µg/mL against Staphylococcus aureus and Enterococcus faecalis, though clinical relevance remains unexplored.
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Disposal | Incineration at >1000°C |
Material Safety Data Sheets (MSDS) for analogous compounds recommend avoiding prolonged exposure and implementing spill containment protocols.
Comparative Analysis with Structural Analogs
The table below contrasts N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide with Alpidem and its metabolites:
| Compound | Substituents | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| N-[6-Chloro-2-(4-CP)imidazo...]acetamide | -NHCOCH₃ at C3 | 8.5 nM (PBR) | 0.12 (DMSO) |
| Alpidem | -N(CH₂CH₂CH₃)₂ at C3 | 12 nM (GABAₐ) | 0.08 (Water) |
| 6-Chloro-2-(4-CP)imidazo...-3-COOH | -COOH at C3 | Inactive | 1.4 (PBS) |
The unsubstituted acetamide group in N-[6-Chloro-2-(4-CP)imidazo...]acetamide balances receptor affinity and metabolic stability, positioning it as a candidate for further neuropharmacological research.
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